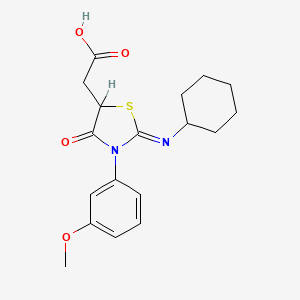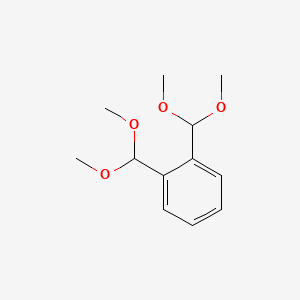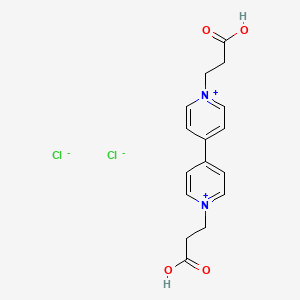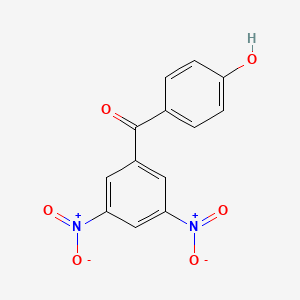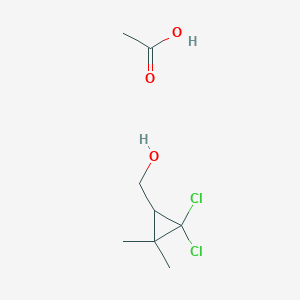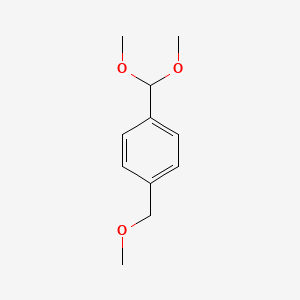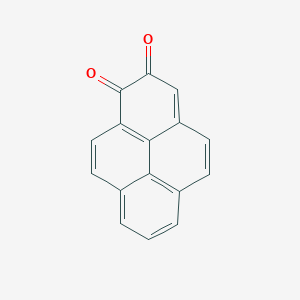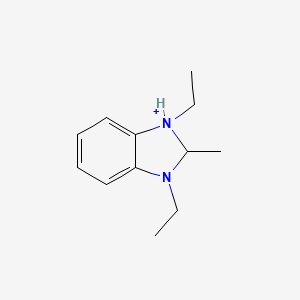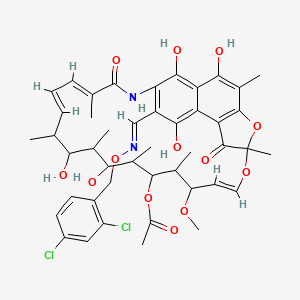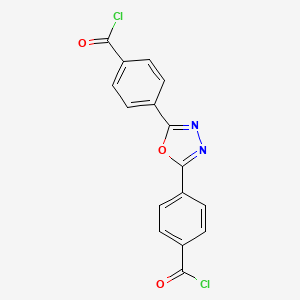
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dibenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings, which are further connected to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole typically involves the reaction of hydrazides with diacid chlorides. One common method is the cyclization of diacylhydrazines in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with enhanced thermal and mechanical properties.
Medicinal Chemistry:
Biological Research: It is studied for its interactions with biological molecules and potential use as a biochemical probe.
Industrial Applications: The compound is used in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chlorocarbonyl groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with biological targets through hydrogen bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis[4-(methoxycarbonyl)phenyl]-1,3,4-oxadiazole
- 2,5-Bis[4-(aminocarbonyl)phenyl]-1,3,4-oxadiazole
- 2,5-Bis[4-(hydroxycarbonyl)phenyl]-1,3,4-oxadiazole
Uniqueness
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of chlorocarbonyl groups, which provide distinct reactivity compared to other similar compounds This allows for specific chemical modifications and interactions that are not possible with other derivatives
Propriétés
Numéro CAS |
40874-25-7 |
|---|---|
Formule moléculaire |
C16H8Cl2N2O3 |
Poids moléculaire |
347.1 g/mol |
Nom IUPAC |
4-[5-(4-carbonochloridoylphenyl)-1,3,4-oxadiazol-2-yl]benzoyl chloride |
InChI |
InChI=1S/C16H8Cl2N2O3/c17-13(21)9-1-5-11(6-2-9)15-19-20-16(23-15)12-7-3-10(4-8-12)14(18)22/h1-8H |
Clé InChI |
PEXYKZYRRDLSHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
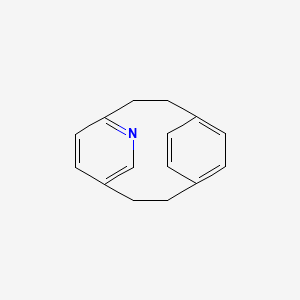
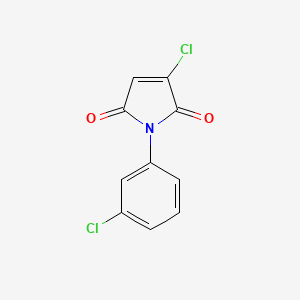
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
